

Technical Guide: Spectroscopic Profiling of Sodium Cinnamate

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Compound of Interest

Compound Name: Sodium cinnamate

Cat. No.: B8797958

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Core Topic: Structural Elucidation via NMR, IR, and UV-Vis Spectroscopy

Executive Summary

This technical guide provides a comprehensive spectroscopic reference for **Sodium Cinnamate** (Na-Cinnamate), specifically the thermodynamically stable (E)-isomer (trans-sodium cinnamate). It is designed for analytical chemists and formulation scientists requiring rigorous validation of salt formation, stereochemical purity, and electronic structure.

The guide prioritizes the mechanistic interpretation of spectral data—explaining not just where peaks appear, but why they shift relative to the free acid precursor (cinnamic acid).

Synthesis & Structural Context

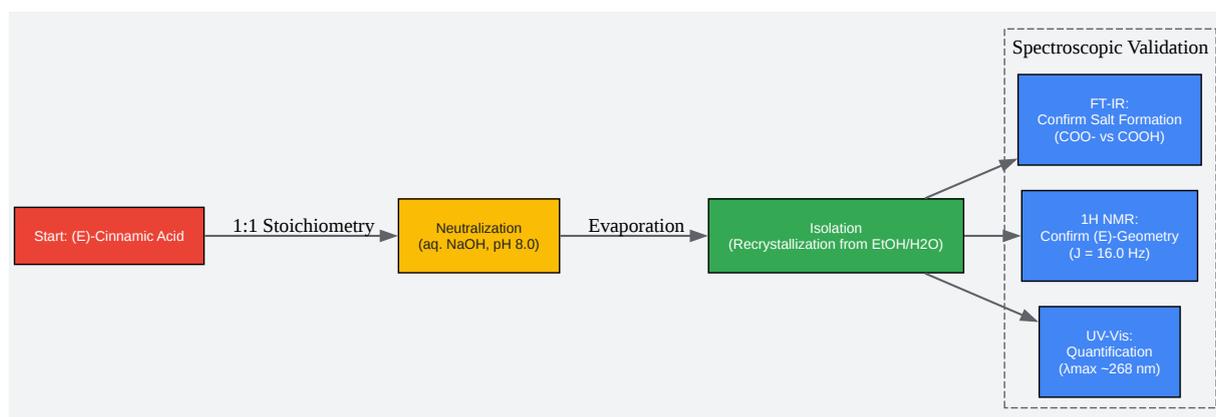
Before analysis, it is critical to establish the provenance of the analyte. **Sodium cinnamate** is typically generated via the neutralization of trans-cinnamic acid with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

The Criticality of Stereochemistry

The biological and pharmaceutical activity of cinnamates is stereospecific. The (E)-isomer (trans) is the standard pharmacopeial form. Spectroscopic validation must confirm the absence of the (Z)-isomer (cis), which can form under UV irradiation.

Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating **Sodium Cinnamate**, ensuring the material matches the spectral data provided in this guide.



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Figure 1: Operational workflow for the synthesis and sequential spectroscopic validation of **Sodium Cinnamate**.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the conversion of the carboxylic acid to the carboxylate salt.

Mechanistic Insight

The most diagnostic feature of salt formation is the disappearance of the carbonyl stretching vibration (

) and the hydroxyl stretching (

) of the free acid. These are replaced by the resonance-stabilized carboxylate asymmetric and symmetric stretches.

Key Spectral Data (KBr Pellet)

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Diagnostic Note
Carboxylate (COO ⁻)	(Asymmetric Stretch)	1550 – 1560	Primary Indicator. Replaces acid C=O (~1680 cm ⁻¹).
Carboxylate (COO ⁻)	(Symmetric Stretch)	1400 – 1420	Sharp band.
Alkene (C=C)	Stretching	1635 – 1645	Conjugated with the aromatic ring.
Aromatic Ring	C=C Ring Stretch	~1500, 1450	Typical skeletal vibrations.
Aromatic C-H	Out-of-plane Bending	770, 700	Indicates mono-substituted benzene ring.
O-H (Acid)	Stretching	ABSENT	The broad band (3000–2500 cm ⁻¹) of the free acid must be absent.

“

Technical Note: If a peak remains at ~1680 cm⁻¹, the neutralization is incomplete, and free cinnamic acid is present as an impurity.

Nuclear Magnetic Resonance (NMR)

Objective: Determine stereochemistry (cis/trans) and confirm molecular structure.

H NMR (Proton NMR)

Solvent: Deuterium Oxide (

) is the preferred solvent for the salt form. Reference: TSP (Sodium 3-(trimethylsilyl)propionate-d₄) at 0.00 ppm.[1]

The coupling constant (

) between the vinylic protons is the definitive measure of stereochemistry. For (E)-cinnamate, the dihedral angle of 180° results in a large coupling constant (

Hz), whereas the (Z)-isomer typically shows

Hz.

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment
-H	7.35 – 7.45*	Doublet (d)	16.0	Vinylic proton adjacent to phenyl ring.
-H	6.45 – 6.55	Doublet (d)	16.0	Vinylic proton adjacent to carboxylate.
Ar-H	7.50 – 7.65	Multiplet (m)	-	Phenyl ring protons (Ortho/Meta/Para).

*Note: The

-proton signal often overlaps with the aromatic multiplet depending on the magnetic field strength (e.g., 300 vs. 600 MHz).

C NMR (Carbon NMR)

Solvent:

or Methanol-

Carbon Environment	Shift (, ppm)	Assignment
Carboxylate (C=O)	175 – 178	Deshielded carbonyl carbon (salt form).
-Carbon	140 – 144	Alkene carbon (conjugated).
Aromatic (Ipso)	134 – 136	Quaternary carbon attached to alkene.
Aromatic (C-H)	128 – 131	Ortho, meta, para carbons.
-Carbon	120 – 125	Alkene carbon adjacent to carboxylate.

Electronic Spectroscopy (UV-Vis)

Objective: Quantification and analysis of the conjugated

-system.

Spectral Characteristics

Sodium cinnamate possesses a conjugated system linking the phenyl ring, the alkene, and the carboxylate group. This results in a strong

transition.

- Solvent: Distilled Water or Methanol.
- λ_{max} : 268 – 273 nm (Broad peak).
- Molar Extinction Coefficient (ϵ): $\sim 20,000 - 22,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$.[\[2\]](#)[\[3\]](#)

The "Blue Shift" Phenomenon

Upon converting Cinnamic Acid to **Sodium Cinnamate**, a slight hypsochromic shift (blue shift) or minimal change is often observed depending on solvent polarity, but the key feature is the maintenance of the strong absorption band at ~270 nm, which is used for HPLC detection.

Experimental Protocols

Protocol: Self-Validating Synthesis for Reference Standard

To generate a high-purity spectroscopic standard:

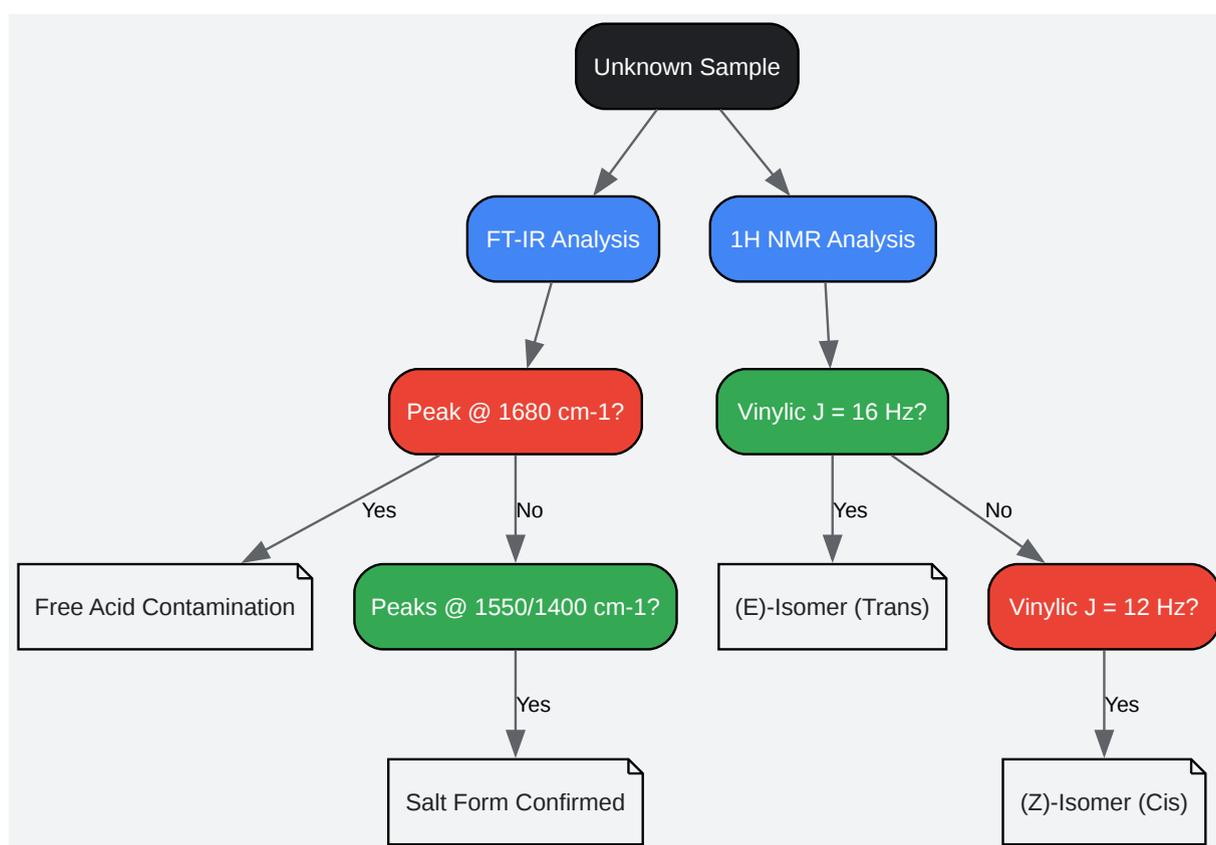
- **Dissolution:** Dissolve 1.48 g (10 mmol) of trans-cinnamic acid in 10 mL of Ethanol.
- **Neutralization:** Slowly add 10 mL of 1.0 M NaOH (aq) while monitoring pH. Stop exactly at pH 8.0–8.5.
- **Crystallization:** Evaporate the solvent to dryness under reduced pressure. Recrystallize the white solid from a minimal amount of hot ethanol/water (9:1).
- **Validation:** The resulting white powder must be soluble in water (mg/mL) and show no IR peak at 1680 cm^{-1} .

Protocol: NMR Sample Preparation

- **Mass:** Weigh 10–15 mg of **Sodium Cinnamate**.
- **Solvent:** Dissolve in 0.6 mL of (99.9% D).
- **Tube:** Transfer to a clean 5mm NMR tube.
- **Acquisition:** Run 16 scans (minimum) for H NMR to ensure clear resolution of the vinylic doublet satellites.

Spectral Logic Map

The following diagram illustrates the decision logic used to interpret the spectral data and confirm the identity of the molecule.



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Figure 2: Decision tree for interpreting spectroscopic data to validate **Sodium Cinnamate** quality.

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